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7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No.: B3200485
CAS No.: 1018125-19-3
M. Wt: 150.14 g/mol
InChI Key: LHSHITCZDNWBJR-UHFFFAOYSA-N
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Description

Heterocyclic Scaffold Significance in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in modern chemical research. researchgate.netnih.govmdpi.com Their prevalence is underscored by the fact that a vast majority of biologically active molecules, including a significant percentage of approved drugs, feature a heterocyclic core. nih.gov These scaffolds provide a three-dimensional framework that can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. jst.go.jp The introduction of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and solubility, which are critical for drug-like characteristics. nih.gov The structural diversity inherent in heterocyclic chemistry offers a rich playground for the design of novel compounds with a wide array of biological activities. researchgate.net

The Role of Imidazo[1,2-a]pyrimidinones as Privileged Structures

Within the expansive universe of heterocyclic scaffolds, certain frameworks are designated as "privileged structures." This term refers to molecular architectures that are capable of binding to multiple, often unrelated, biological targets with high affinity. Imidazo[1,2-a]pyrimidines and their oxo-derivatives, the imidazo[1,2-a]pyrimidinones, are widely recognized as privileged structures in medicinal chemistry. nih.govdergipark.org.trresearchgate.net Their structural resemblance to endogenous purines allows them to interact with a variety of enzymes and receptors, making them versatile starting points for drug discovery programs. nih.gov The fused bicyclic system of an imidazole (B134444) and a pyrimidine (B1678525) ring provides a rigid and planar core that can be strategically decorated with various substituents to modulate biological activity and selectivity. nih.gov This has led to the development of imidazo[1,2-a]pyrimidine-based compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. dergipark.org.trresearchgate.net

Overview of 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one within Imidazo[1,2-a]pyrimidinone Research

This compound is a specific member of the imidazo[1,2-a]pyrimidinone class that has attracted interest due to its potential as a versatile chemical building block. The presence of the amino group at the 7-position and the carbonyl group at the 5-position offers key sites for chemical modification, enabling the synthesis of diverse libraries of derivatives. While specific research exclusively focused on this exact molecule is emerging, its structural motifs are present in a variety of biologically active compounds. The broader class of 7-amino-substituted imidazo[1,2-a]pyrimidines has been investigated for various therapeutic applications. The strategic placement of the amino and oxo functionalities on the pyrimidine ring of the fused system influences the molecule's electronic distribution and hydrogen bonding capabilities, which are critical for its interaction with biological macromolecules.

Interactive Data Table: Key Properties of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds

PropertyDescriptionSignificance in Drug Discovery
Heterocyclic Nature Contains nitrogen atoms in a fused bicyclic system.Imparts diverse physicochemical properties and allows for varied biological interactions.
Privileged Structure Binds to multiple biological targets.Serves as a versatile starting point for developing new drugs for various diseases. nih.govdergipark.org.trresearchgate.net
Structural Rigidity The fused ring system provides a defined three-dimensional shape.Offers a stable platform for the precise positioning of functional groups to interact with target sites.
Synthetic Accessibility Can be synthesized through various established chemical reactions.Enables the creation of a wide range of derivatives for structure-activity relationship studies. nih.gov
Bioisosterism to Purines Structurally similar to endogenous purine (B94841) molecules.Allows for interaction with biological pathways that recognize purines, leading to a broad spectrum of activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B3200485 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one CAS No. 1018125-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-8H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-3-5(11)10-2-1-8-6(10)9-4/h1-3H,7H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHITCZDNWBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Aminoimidazo 1,2 a Pyrimidin 5 1h One and Its Structural Analogues

Classical and Established Synthetic Pathways to the Imidazo[1,2-a]pyrimidinone Core

Traditional methods for the synthesis of the imidazo[1,2-a]pyrimidinone core have relied on well-established chemical transformations, primarily cyclocondensation and multi-component reactions.

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental and widely employed strategy for the construction of the imidazo[1,2-a]pyrimidine (B1208166) framework. One of the most classic and enduring methods is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone. ntu.edu.sgnih.gov This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. The versatility of this method allows for the introduction of various substituents onto the imidazo[1,2-a]pyrimidine core by selecting appropriately substituted 2-aminopyrimidines and α-haloketones.

Another notable cyclocondensation approach involves the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides. ntu.edu.sgnih.gov This method provides a route to tetrahydroimidazo[1,2-a]pyrimidines, which can be further modified. The reaction conditions for these cyclocondensations can vary, with solvents like dioxane, toluene (B28343), methanol (B129727), and ethanol (B145695) being commonly used. In some cases, additives such as sodium acetate (B1210297) are employed to facilitate the reaction, particularly when starting from a salt form of the amine. nih.gov

A newer cyclocondensation method involves the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. nih.govbeilstein-journals.org This approach leads to the formation of imidazo[1,5-a]pyridines, a related class of bicyclic nitrogen heterocycles.

Starting Material 1Starting Material 2ProductKey Features
2-Aminopyrimidineα-HaloketoneImidazo[1,2-a]pyrimidineClassic Chichibabin reaction; versatile for substituent introduction. ntu.edu.sgnih.gov
2-AminoimidazoleN-Substituted MaleimideTetrahydroimidazo[1,2-a]pyrimidineProvides access to partially saturated ring systems. nih.gov
2-AminoimidazoleN-ArylitaconimideTetrahydroimidazo[1,2-a]pyrimidineOffers an alternative route to substituted tetrahydroimidazo[1,2-a]pyrimidines. nih.gov
2-(Aminomethyl)pyridineNitroalkaneImidazo[1,5-a]pyridineUtilizes electrophilically activated nitroalkanes in PPA. nih.govbeilstein-journals.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines and their pyrimidine (B1678525) analogues. nih.govbeilstein-journals.orgnih.gov This acid-catalyzed, one-pot condensation involves an aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.gov

The GBB reaction offers significant advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of substituted imidazo[1,2-a]pyrimidines by varying the three components. nih.govbeilstein-journals.org The reaction is often catalyzed by Brønsted or Lewis acids, with common catalysts including perchloric acid, scandium(III) triflate, and ytterbium(III) triflate. beilstein-journals.orgnih.gov The choice of solvent can also influence the reaction outcome, with methanol being a frequently used medium. nih.gov

Amine ComponentAldehyde ComponentIsocyanide ComponentCatalystProduct
2-AminopyrimidineVarious AldehydesVarious IsocyanidesAcid (e.g., HClO4)3-Aminoimidazo[1,2-a]pyrimidine
2-AminopyrazineVarious AldehydesVarious IsocyanidesAcid (e.g., Acetic Acid)3-Aminoimidazo[1,2-a]pyrazine
2-AminopyridineVarious AldehydesVarious IsocyanidesAcid (e.g., Sc(OTf)3)3-Aminoimidazo[1,2-a]pyridine

Modern and Sustainable Synthetic Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and various catalytic approaches for the preparation of imidazo[1,2-a]pyrimidinones.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. nih.govjaveriana.edu.coresearchgate.net The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been successfully achieved using microwave irradiation. rsc.orgresearchgate.net

In a comparative study, the synthesis of tri-substituted imidazoles, a related heterocyclic system, demonstrated the clear advantages of microwave-assisted synthesis over conventional heating. The microwave approach resulted in significantly shorter reaction times and, in many cases, higher yields. nih.gov For instance, a reaction that required 36 hours under conventional reflux conditions to give a 30% yield could be completed in a much shorter time with a significantly higher yield using microwave irradiation. nih.gov A similar trend has been observed in the synthesis of 2-amino-4,6-diarylpyrimidines, where microwave irradiation substantially reduced reaction times from over 15 hours to just 10 minutes, albeit with potentially lower yields in some cases. javeriana.edu.co

Synthetic MethodReaction TimeYieldKey Advantages
Conventional Heating36 hours30%Established method, simple setup. nih.gov
Microwave-AssistedSignificantly shorter46-80%Rapid, higher yields, energy efficient. nih.gov
Conventional Heating>15 hours>80%High yields for specific substrates. javeriana.edu.co
Microwave-Assisted10 minutesAcceptable to goodDrastic reduction in reaction time. javeriana.edu.co

Catalytic Synthesis Routes

The development of catalytic methods for the synthesis of imidazo[1,2-a]pyrimidinones offers advantages in terms of efficiency, selectivity, and the ability to perform reactions under milder conditions.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively utilized in the synthesis of the imidazo[1,2-a]pyrimidine core and its analogues. Both palladium and copper catalysts have shown significant promise in this area.

Palladium-Catalyzed Synthesis: Palladium catalysts have been employed in the intramolecular cross-dehydrogenative coupling (CDC) to synthesize fused imidazo[1,2-a]pyrimidines. acs.orgnih.gov This approach allows for the formation of carbon-carbon bonds through the direct coupling of two C-H bonds, offering an atom-economical pathway to the desired products. These reactions are typically carried out under mild conditions with a broad substrate scope. acs.orgnih.gov For example, the reaction of 1H-benzo[d]imidazol-2-amines with 2-arylacetaldehydes in the presence of a palladium catalyst can afford various substituted benzo rsc.orgacs.orgimidazo[1,2-a]pyrimidines in good yields. acs.orgnih.gov

Reactant 1Reactant 2Catalyst SystemProductYield
1H-Benzo[d]imidazol-2-amine2-PhenylacetaldehydePd(OAc)2, BasePhenyl(3-phenylbenzo rsc.orgacs.orgimidazo[1,2-a]pyrimidin-2-yl)methanone80% nih.gov
1H-Benzo[d]imidazol-2-amine2-(p-Tolyl)acetaldehydePdCl2, Basep-Tolyl(6-(p-tolyl)imidazo[1,2-a]pyrimidin-7-yl)methanone79% nih.gov

Copper-Catalyzed Synthesis: Copper catalysts have also proven to be effective for the synthesis of imidazo[1,2-a]pyridines and related heterocycles. acs.orgorganic-chemistry.orgorganic-chemistry.org Copper(I)-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green oxidant. organic-chemistry.orgorganic-chemistry.org These reactions often proceed with good yields and tolerate a range of functional groups. For instance, CuBr has been identified as an effective catalyst for this transformation in DMF at 80°C. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative methods have been utilized for the synthesis of 3-formyl imidazo[1,2-a]pyrimidines, where ethyl tertiary amines serve as the carbon source. acs.org

Reactant 1Reactant 2Catalyst SystemProductKey Features
AminopyridineNitroolefinCuBr, AirImidazo[1,2-a]pyridine (B132010)Green oxidant (air), good yields. organic-chemistry.orgorganic-chemistry.org
2-AminopyrimidineEthyl Tertiary AmineCu Catalyst, O23-Formyl Imidazo[1,2-a]pyrimidineUtilizes ethyl tertiary amines as a carbon source. acs.org
Heterogeneous Catalysis (e.g., Nanoparticle-Mediated Reactions)

The use of heterogeneous catalysts, particularly metallic and metal oxide nanoparticles, has emerged as a powerful and sustainable strategy for the synthesis of imidazo[1,2-a]pyrimidine derivatives. These catalysts offer significant advantages, including high efficiency, ease of separation from the reaction mixture, and potential for recyclability, aligning with the principles of green chemistry. mdpi.comnih.gov

Gold nanoparticles (AuNPs) have been successfully employed as a catalyst for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines. mdpi.comresearchgate.net This method involves the reaction of aryl ketones with 2-aminopyrimidine in the presence of the AuNP catalyst, often in an environmentally benign solvent. mdpi.com The key benefits of this protocol include mild reaction conditions, high product yields, and a straightforward work-up procedure. mdpi.com The catalytic activity of the gold nanoparticles is crucial for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold. researchgate.net

Magnetic nanoparticles have also been utilized to support catalytic systems, further simplifying catalyst recovery. In one approach, a hybrid catalyst was created by immobilizing a polyoxometalate on silica-coated Fe₃O₄ nanoparticles. nih.gov This novel, magnetically separable catalyst was used for the one-pot, four-component synthesis of benzo nih.govnih.govimidazo[1,2-a]pyrimidin-2-ones. nih.gov The reaction, which proceeds in a green solvent mixture of water and ethanol, demonstrates high stability, allowing the catalyst to be reused up to six times without a significant drop in activity. nih.gov

Furthermore, zinc oxide (ZnO) nanostructures, functionalized with an acidic ionic liquid (ZnO@SO₃H@Tropine), have proven to be an effective, non-toxic, and cost-effective heterogeneous catalyst. nih.govrsc.org This system has been applied to the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles under solvent-free conditions. nih.gov The catalyst's high surface area and the synergistic effect of the components lead to excellent yields in short reaction times. nih.govrsc.org Impressively, this catalyst can be recovered and reused for at least five cycles without a noticeable decrease in its catalytic efficiency. nih.gov

Catalyst SystemReactantsProduct TypeKey AdvantagesSource(s)
Gold Nanoparticles (AuNPs)Aryl ketones, 2-aminopyrimidine2-Aryl-imidazo[1,2-a]pyrimidinesGreen solvent, high yields, mild conditions researchgate.net, mdpi.com
Fe₃O₄@SiO₂-supported PolyoxometalateAromatic amines, DMAD, benzaldehydes, 2-aminobenzimidazoleBenzo nih.govnih.govimidazo[1,2-a]pyrimidin-2-onesMagnetically recoverable, reusable (6+ times), green solvent nih.gov
ZnO@SO₃H@Tropine NanoparticlesAldehydes, 2-aminobenzimidazole, malononitrilePyrimido[1,2-a]benzimidazolesSolvent-free, reusable (5+ times), high yields, short reaction times nih.gov, rsc.org
Copper Oxide Nanoparticles (CuO NPs)2-aminopyrimidine, aldehydes, terminal alkynesImidazo[1,2-a]pyrimidine derivativesSelective fluorescent sensor for zinc ions dergipark.org.tr

Regioselectivity in the Synthesis of Imidazo[1,2-a]pyrimidinone Derivatives

Regioselectivity, the control over the orientation of reactants to form a specific constitutional isomer, is a critical aspect of synthesizing substituted imidazo[1,2-a]pyrimidinone derivatives. The fusion of the imidazole (B134444) and pyrimidine rings can result in different isomers depending on which nitrogen atom of the starting amine participates in the cyclization.

A notable method for achieving high regioselectivity involves an annulation reaction between β-ethoxy acrylamides and specifically phosphorylated aminoimidazoles. wipo.int This approach can furnish either 2-amino or 4-amino constitutional isomers of imidazo[1,2-a]pyrimidines with excellent regioselectivity, often in ratios ranging from 90:10 to as high as 99:1. wipo.int The regiochemical outcome is directed by the strategic placement of phosphate (B84403) groups on the aminoimidazole precursor, demonstrating a sophisticated level of molecular control. wipo.int

In another strategy, 3-substituted imidazo[1,2-a]pyrimidines were synthesized regiospecifically in a one-pot reaction. nih.govresearchgate.net This was achieved by reacting 2-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes. nih.govresearchgate.net The structure of the benzotriazole-containing reagent is key to directing the reaction to form the 3-substituted product exclusively, with yields reported between 35-92%. nih.govresearchgate.net

The synthesis of N-aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides and their isomers also highlights the challenge of regiochemistry. nih.gov The reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides can lead to different regioisomers. The final structure is confirmed through detailed spectral analysis (NMR, HPLC-HRESIMS), which is essential for distinguishing between the possible products formed during the cyclization process. nih.gov

Similarly, catalyst-free methods have been developed for the regioselective synthesis of related fused heterocyclic systems like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. These reactions proceed through regioselective aza-ene additions and cyclic-condensation reactions, offering high regioselectivity and good yields without the need for a catalyst. rsc.org

MethodReactantsProductRegioselectivity OutcomeSource(s)
Annulation with Phosphorylated Aminoimidazolesβ-ethoxy acrylamides, phosphorylated aminoimidazoles2-amino or 4-amino imidazo[1,2-a]pyrimidines90:10 to 99:1 regioselectivity wipo.int
One-pot Reaction with Benzotriazole Reagents2-aminopyrimidines, 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes3-Substituted imidazo[1,2-a]pyrimidinesRegiospecific formation of 3-substituted isomer nih.gov, researchgate.net
Recyclization with Imides2-aminoimidazole, N-substituted maleimides or N-arylitaconimidesN-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides or isomersFormation of specific regioisomers confirmed by spectral analysis nih.gov

Optimization of Reaction Conditions and Yield Efficiency

Maximizing the yield and efficiency of a synthetic protocol requires systematic optimization of various reaction parameters, including solvent, temperature, catalyst loading, and reaction time.

Response surface methodology (RSM) has been effectively used to optimize the synthesis of tetrahydro-nitroimidazo[1,2-a]pyridin-5(1H)-one derivatives, which are structurally related to the target compound. nih.gov In a one-pot reaction involving an amino-nitroethene derivative, aromatic aldehydes, and Meldrum's acid, the key variables of temperature and the water content in the aqueous ethanol solvent were studied. nih.gov The optimal conditions were determined to be a temperature of 72 °C and a water percentage of 33%, demonstrating a methodical approach to maximizing yield while using a green solvent system. nih.gov

The choice of solvent has been shown to be critical in the synthesis of N-aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamides. nih.gov Initial experiments using toluene or dioxane resulted in low yields (25–35%) even after prolonged boiling, while solvents like DMF and MeCN led to complex and inseparable mixtures. nih.gov The most effective conditions were found to be refluxing in isopropanol (B130326) (iPrOH) with the addition of sodium acetate as a base, which significantly improved the conversion rate and final product yield. nih.gov The amount of the base was also a crucial factor; for instance, using two equivalents of sodium acetate at 80°C was found to be optimal for reactions with N-substituted maleimides. evitachem.com

In nanoparticle-catalyzed reactions, the optimization of catalyst loading is a key consideration. For the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines using gold nanoparticles, a procedure was developed to ensure an efficient and rapid reaction, highlighting the importance of the catalyst in achieving high yields under green conditions. mdpi.comresearchgate.net Similarly, the development of a Fe₃O₄@SiO₂-supported catalyst for producing benzo nih.govnih.govimidazo[1,2-a]pyrimidin-2-ones involved creating a system with high catalytic performance that worked efficiently in an aqueous medium, leading to high yields of the desired products. nih.gov

ReactionOptimized Parameter(s)ConditionsEffect on Yield/EfficiencySource(s)
Synthesis of Tetrahydro-nitroimidazo[1,2-a]pyridin-5(1H)-onesTemperature and Solvent Composition72 °C, 33% water in ethanolMaximized product yield nih.gov
Synthesis of N-aryl-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamidesSolvent and BaseiPrOH, reflux; Sodium acetate (2 equiv.)Avoided complex mixtures, improved yield from 25-35% to 75-89% evitachem.com, nih.gov
Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidinesCatalysisGold NanoparticlesEfficient, high yields, environmentally friendly process researchgate.net, mdpi.com

Structural Characterization and Confirmation Techniques for 7 Aminoimidazo 1,2 a Pyrimidin 5 1h One Derivatives

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are fundamental tools for elucidating the intricate structures of imidazo[1,2-a]pyrimidine (B1208166) derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful methods for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize imidazo[1,2-a]pyrimidinone derivatives. nih.gov

¹H NMR: The chemical shifts, splitting patterns, and integration of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. For instance, in imidazo[1,2-a]pyrimidine derivatives, the protons on the pyrimidine (B1678525) and imidazole (B134444) rings, as well as those on various substituents, appear at characteristic chemical shifts (δ). nih.govsemanticscholar.org In one study, the ¹H NMR spectra of (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine displayed a singlet between δ 8.83–9.32 ppm, which was attributed to the proton of the imine group (N=CH). nih.gov

¹³C NMR: This technique maps the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the heterocyclic core and any attached functional groups are indicative of their bonding environment. For example, the imine carbon (N=CH) in a series of imidazo[1,2-a]pyrimidine derivatives was observed in the range of δ 150.35–153.97 ppm. nih.gov The carbon signals for the C=O group in related thiohydantoin derivatives have been identified between 166.07-172.08 ppm. ekb.eg

The following table provides representative NMR data for an imidazo[1,2-a]pyrimidine derivative.

Technique Group Experimental Chemical Shift (δ ppm) Theoretical Chemical Shift (δ ppm)
¹³C NMR Imine (N=CH)155.89151.15
Pyrimidine Ring Carbons150.18, 131.09, 108.88153.52, 136.01, 113.28
¹H NMR Aromatic Protons8.88, 8.63, 8.54, 7.87, 7.538.22, 8.08, 7.83, 7.51

Data compiled from studies on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber, cm⁻¹), corresponding to its vibrational energy. In the analysis of imidazo[1,2-a]pyrimidine analogues, IR spectra can confirm the presence of key structural features. For example, the structure of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine was partly confirmed by an IR band at 3325 and 3332 cm⁻¹ corresponding to NH₂ stretching frequency. tsijournals.com

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
Amine (N-H)Stretching3325 - 3332
Imine (C=N)Stretching~1642
Aromatic (C=C)Stretching~1573
Carbonyl (C=O)Stretching1660 - 1720
Thione (C=S)Stretching1844 - 1845

Data compiled from various heterocyclic derivative studies. nih.govekb.egtsijournals.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. tsijournals.com The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the mass spectrum of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed a molecular ion peak at m/z 295, confirming its mass. tsijournals.com

Elemental Composition Analysis

Confirming the elemental composition is a critical step in characterization. This is achieved through techniques like classical elemental analysis (CHN analysis) or, more commonly in modern chemistry, through High-Resolution Mass Spectrometry (HRMS). tsijournals.com

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental formula. This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions. For example, the HRMS data for 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed an observed mass of 295.1545, which corresponded well with the calculated mass of 295.1553 for the molecular formula C₁₇H₁₉ON₄. tsijournals.com Such agreement between the experimental and calculated mass provides strong evidence for the proposed atomic constitution of the synthesized molecule.

Compound Molecular Formula Calculated Mass Observed Mass (HRMS)
6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineC₁₇H₁₉ON₄295.1553295.1545

Data from the characterization of a substituted imidazo[1,2-a]pyrazine (B1224502). tsijournals.com

Crystallographic Analysis of Imidazo[1,2-a]pyrimidinone Structures (e.g., X-ray Diffraction)

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction analysis offers the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure, conformation, and intermolecular interactions like hydrogen bonding. researchgate.net

The structure of novel heterocyclic compounds, including those related to the imidazo[1,2-a]pyrimidinone core, has been unambiguously confirmed using this method. mdpi.com For example, the X-ray crystal structure of an oxazolo[5,4-d]pyrimidine (B1261902) derivative (5h) was determined, revealing it crystallizes in the P-1 space group. mdpi.com The analysis also detailed intramolecular hydrogen bonds that stabilize the molecular conformation, such as an N—H···N bond that forms a six-membered ring. mdpi.com Similarly, the crystal structure of an imidazo[1,2-a]pyridine (B132010) derivative was resolved and its data deposited with the Cambridge Crystallographic Data Centre (CCDC). researchgate.net This type of analysis provides incontrovertible proof of the synthesized structure.

Parameter Description Example Finding
Crystal System The symmetry system to which the crystal belongs.Triclinic
Space Group Describes the symmetry of the crystal structure.P-1
Intramolecular Bonds Hydrogen bonds within a single molecule.N—H···N bond stabilizing conformation. mdpi.com
Unit Cell Packing The arrangement of molecules within the crystal lattice.Visualized to understand intermolecular forces. researchgate.net

Data compiled from X-ray analysis of related heterocyclic compounds. mdpi.comresearchgate.net

Exploration of Biological Activities and Molecular Mechanisms of Imidazo 1,2 a Pyrimidinone Derivatives

Broad Spectrum Biological Activities of Imidazo[1,2-a]pyrimidinones

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) nucleus exhibit a remarkable range of pharmacological properties. nih.gov This chemical class has garnered significant attention for its potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov The versatility of the scaffold allows for synthetic modifications at multiple positions, leading to compounds with tailored biological effects. rsc.orgnih.gov

The wide therapeutic potential is illustrated by the investigation of these compounds in various disease models. For instance, different derivatives have shown activity as anxiolytics, anticonvulsants, and antifungal agents. nih.gov The imidazo[1,2-a]pyridine (B132010) class, a closely related scaffold, also demonstrates a wide therapeutic spectrum, with compounds developed as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govnih.gov Research has highlighted their potential in treating conditions like insomnia and ulcers, and some derivatives have been investigated for their ability to inhibit HIV. nih.gov Furthermore, specific imidazo[1,2-a]pyridine derivatives have been explored for their antibacterial properties, with some showing efficacy against various bacterial strains. najah.edu

Investigations into Molecular Targets and Enzyme Inhibition

The diverse biological effects of imidazo[1,2-a]pyrimidinone derivatives are rooted in their ability to interact with and modulate the activity of various enzymes and receptors crucial to cellular function and disease pathology.

Kinases are a major class of enzymes targeted by imidazo[1,2-a]pyrimidine derivatives due to their critical role in cell signaling and proliferation. Overexpression or mutation of kinases is a hallmark of many cancers.

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many human cancers. researchgate.net Imidazo[1,2-a]pyrazine (B1224502) derivatives have been designed as potent and selective inhibitors of Aurora-A kinase. nih.govresearchgate.net Structure-based design, including co-crystallization of derivatives with Aurora-A, has enabled the development of inhibitors with high selectivity in cell-based assays. nih.govresearchgate.net Certain pyrimidine-based inhibitors of Aurora A kinase can induce a specific "DFG-out" conformation, leading to the degradation of oncoproteins like cMYC and MYCN. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov Several imidazo[1,2-a]pyridine derivatives have been developed as potent PI3Kα inhibitors. nih.gov One such compound, featuring a bioisosteric 1,2,4-oxadiazole (B8745197) group, exhibited a potent PI3Kα inhibition with an IC50 value of 2 nM and was shown to induce apoptosis in breast cancer cells. nih.gov

CDKs (Cyclin-Dependent Kinases): Imidazo[1,2-a]pyridine and related scaffolds have been optimized as potent and selective inhibitors of cyclin-dependent kinases, which are central to cell cycle regulation. researchgate.netresearchgate.net

VEGFR (Vascular Endothelial Growth Factor Receptor): A highly potent VEGFR2 kinase inhibitor was discovered from an imidazo[1,2-b]pyridazine (B131497) series, highlighting the scaffold's potential in targeting angiogenesis. nih.gov

Other Kinases: Research has expanded to other important kinases. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov These compounds showed efficacy against imatinib-resistant tumor cells and selectivity against a wide panel of other kinases. nih.gov Additionally, imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, which are overexpressed in various leukemias and lymphomas. semanticscholar.org

Dihydroorotate (B8406146) dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer and antiparasitic therapy. nih.govnih.gov The inhibition of DHODH leads to pyrimidine starvation, which can be particularly effective against rapidly proliferating malignant cells that are highly dependent on de novo pyrimidine production. nih.govnih.gov

Using a fragment-based drug design approach, novel imidazo[1,2-a]pyrimidines have been specifically designed as inhibitors of Plasmodium falciparum DHODH (PfDHODH), a validated target for antimalarial drugs. nih.gov Molecular docking and dynamics simulations suggest that these compounds can form stable complexes with the enzyme, indicating their potential as potent PfDHODH inhibitors. nih.gov While clinical trials of DHODH inhibitors in solid tumors have shown limited success, their use in hematologic malignancies like acute myeloid leukemia (AML) is more promising, where they can induce both cytotoxic and pro-differentiation effects. nih.govnih.gov

Beyond kinase and DHODH inhibition, imidazo[1,2-a]pyrimidine derivatives interact with other significant biological targets.

GABA Receptors: Imidazo[1,2-a]pyrimidines are known to act as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov They have been developed as functionally selective agonists for the α2 and α3 subtypes of the GABA-A receptor, showing potential for the treatment of anxiety disorders with minimal sedative effects. nih.govebi.ac.uk

Topoisomerase II: Certain 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as antibacterial agents that target the ATPase domains of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. researchgate.net

Aldehyde Dehydrogenase (ALDH): A novel class of imidazo[1,2-a]pyridine derivatives has been described as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). nih.govuniupo.it This enzyme is overexpressed in glioblastoma stem-like cells, and its inhibition represents a promising strategy to combat this deadly brain tumor by targeting its immortal cell division capability. nih.govuniupo.it

In Vitro Biological Evaluations on Model Systems

The therapeutic potential of imidazo[1,2-a]pyrimidinone derivatives is substantiated by extensive in vitro testing on various cellular models, particularly for anticancer applications.

The cytotoxic and antiproliferative effects of imidazo[1,2-a]pyrimidine and related derivatives have been evaluated against a wide range of human cancer cell lines. These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

For example, novel 3-aminoimidazo[1,2-α]pyridine compounds were synthesized and tested against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cell lines. nih.govnih.gov Compound 12 , which has a nitro group at the C-2 position, demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 µM. nih.gov Another derivative, compound 14 , was identified as a promising agent against B16F10 melanoma, with an IC50 of 21.75 µM. nih.gov

Similarly, other studies have shown that imidazo[1,2-a]pyridine derivatives can induce dose-dependent cytotoxic effects in breast and ovarian cancer cells. nih.gov One study on imidazo[1,2-a]pyridine compounds (IP-5 , IP-6 , and IP-7 ) against the HCC1937 breast cancer cell line found that IP-5 and IP-6 had strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov Mechanistic studies revealed that IP-5 could induce cell cycle arrest and apoptosis. nih.gov

The table below summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives on various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives This is an interactive table. Select a cell line to see the corresponding compound and its activity.

Compound ReferenceCancer Cell LineIC50 (µM)Source
Compound 12HT-29 (Colon)4.15 nih.gov
Compound 14B16F10 (Melanoma)21.75 nih.gov
Compound 18MCF-7 (Breast)14.81 nih.gov
Compound 11MCF-7 (Breast)20.47 nih.gov
IP-5HCC1937 (Breast)45 nih.gov
IP-6HCC1937 (Breast)47.7 nih.gov
IP-7HCC1937 (Breast)79.6 nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) 14MV4-11 (Leukemia)0.23 nih.gov
Pyrazolo[1,5-a]pyrimidine 11MV4-11 (Leukemia)0.81 nih.gov

In Vitro Antimicrobial and Antifungal Activity Studies

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have demonstrated notable activity against a range of microbial and fungal pathogens.

Antibacterial Activity: A significant study involved the synthesis and evaluation of 75 different imidazo[1,2-a]pyrimidine derivatives. nih.govjst.go.jp The in vitro screening of these compounds revealed potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.govjst.go.jp Research has indicated that the nature of substituents on the phenyl rings of these derivatives is a key determinant of their biological activity. dergipark.org.tr

Antifungal Activity: The potential of imidazo[1,2-a]pyrimidine derivatives as antifungal agents, particularly against Candida albicans, has been a subject of investigation. nih.govnih.gov Candida albicans is a major human fungal pathogen, and its secreted aspartic proteases (Saps) are considered primary virulence factors. nih.gov Some studies have focused on imidazolidine (B613845) derivatives, which have shown the ability to inhibit these crucial aspartic proteases, thereby exhibiting anti-candida action. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, molecular docking studies suggest a mechanism involving the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane's sterol biosynthesis pathway. nih.govbeilstein-journals.org The mechanism of azole-based antifungal agents, a class to which these derivatives are related, involves the formation of a coordination bond between a nitrogen atom in the heterocyclic structure and the heme iron atom within the CYP51 active site, inhibiting its catalytic function. nih.gov While some imidazo[1,2-a]pyrimidine derivatives have been explored as antifungal agents, the search for new compounds with improved pharmacological properties continues to be an active area of research. nih.gov

Table 1: Summary of In Vitro Antimicrobial and Antifungal Activity

Compound Class Target Organism(s) Key Findings Reference(s)
Imidazo[1,2-a]pyrimidine Derivatives Gram-positive bacteria, Gram-negative bacteria, Mycobacterium species A series of 75 derivatives showed potent antibacterial activity. nih.govjst.go.jp
Imidazo[1,2-a]pyrimidine Derivatives Candida albicans Molecular docking suggests potential antifungal activity via inhibition of the CYP51 enzyme. nih.govnih.gov

In Vitro Antiparasitic Activity Research

The imidazo[1,2-a]pyrimidine core and its bioisosteres have emerged as promising scaffolds for the development of novel antiparasitic agents, particularly against Leishmania and Plasmodium species.

Antileishmanial Activity: Leishmaniasis is a parasitic disease caused by the protozoan Leishmania. nih.gov In the search for new therapeutics, a library of imidazo-fused heterocycles was screened against Leishmania amazonensis. nih.govnih.govresearchgate.net From this library, an imidazo[1,2-a]pyrimidine derivative, identified as compound 24, was found to be highly effective. nih.govresearchgate.net This compound exhibited potent and selective activity against the amastigote form of the parasite, which is the stage relevant to human disease. nih.govnih.gov Notably, its inhibitory concentration (IC50) was 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.govnih.govresearchgate.net Furthermore, the compound was found to be more than ten times more destructive to the intracellular parasites than to the host cells. nih.govnih.govsemanticscholar.org

Antimalarial Activity: Malaria, caused by the Plasmodium parasite, is another major global health concern where drug resistance necessitates the development of new treatments. researchgate.net An important target for antimalarial drugs is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, which is essential for the de novo pyrimidine biosynthetic pathway in the parasite. nih.gov

Researchers have designed and synthesized pyrazolo[1,5-a]pyrimidine derivatives, which are bioisosteric to the imidazo[1,2-a]pyrimidine core, to target this enzyme. nih.gov Several of these compounds were active against P. falciparum, with one derivative (compound 30) displaying highly selective inhibitory activity against PfDHODH with an IC50 value of 0.16 ± 0.01 μM. nih.govfapesp.br The inclusion of a trifluoromethyl group on the pyrazolo[1,5-a]pyrimidine ring was found to enhance the antimalarial activity. nih.gov

Table 2: Summary of In Vitro Antiparasitic Activity

Compound Class Target Organism Bioactivity/Target Key Findings Reference(s)
Imidazo[1,2-a]pyrimidine Derivative (Compound 24) Leishmania amazonensis Antileishmanial (Amastigote stage) IC50 of 6.63 μM; ~2x more active than miltefosine. nih.govnih.govresearchgate.net

Other In Vitro Bioactivity Profiling

Beyond antimicrobial and antiparasitic effects, imidazo[1,2-a]pyrimidine derivatives have been investigated for a range of other pharmacological activities, including anti-inflammatory, anxiolytic, and anticonvulsant effects.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of this heterocyclic system. dergipark.org.tr For instance, a novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was shown to reduce the levels of inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov This activity is linked to the suppression of key inflammatory pathways. nih.gov

Anxiolytic Activity: The imidazo[1,2-a]pyrimidine scaffold is the core structural element of known anxiolytic drugs such as divaplon, fasiplon, and taniplon. nih.gov Further research into (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones identified several compounds that were equipotent with chlordiazepoxide in models predictive of anxiolytic effects. nih.gov These compounds are believed to exert their effects by acting as ligands for the GABAA receptor benzodiazepine binding site. dergipark.org.trresearchgate.net

Anticonvulsant Activity: The same scaffold that confers anxiolytic properties has also been associated with anticonvulsant activity. nih.gov New series of imidazo[1,2-a]pyridines have been synthesized and shown to possess potent anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) screening models. nih.gov Additionally, imidazo[1,2-a]pyrazines, a related class, have been identified as effective anticonvulsants. nih.gov

Table 3: Summary of Other In Vitro Bioactivities

Activity Compound Class Model/Assay Key Findings Reference(s)
Anti-inflammatory Imidazo[1,2-a]pyridine Derivative (MIA) Cancer cell lines (MDA-MB-231, SKOV3) Reduced inflammatory cytokines by suppressing the STAT3/NF-κB pathway. nih.gov
Anxiolytic (Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones Benzodiazepine receptor binding assay Compounds were equipotent with chlordiazepoxide. nih.gov

Mechanistic Characterization of Bioactivity at the Cellular Level

Understanding the molecular mechanisms by which imidazo[1,2-a]pyrimidinone derivatives exert their biological effects is crucial for their development as therapeutic agents.

Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of the imidazo[1,2-a]pyridine derivative MIA have been attributed to its ability to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Mechanistic studies demonstrated that the compound suppressed the phosphorylation of STAT3 and diminished the DNA-binding activity of NF-κB. nih.gov NF-κB is a transcription factor that is normally held in an inactive state in the cytoplasm by an inhibitory protein, IκB. nih.gov MIA was shown to increase the expression of IκBα, thereby preventing NF-κB from activating pro-inflammatory genes. nih.gov

Mechanism of Anxiolytic and Anticonvulsant Action: The anxiolytic and anticonvulsant properties of many imidazo[1,2-a]pyrimidine derivatives are linked to their interaction with the central nervous system. These compounds often function as ligands for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor, which is the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net However, alternative mechanisms exist. For example, certain imidazo[1,2-a]pyrazine derivatives function as anticonvulsants by acting as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) that are specifically associated with the TARP γ-8 regulatory protein. nih.gov

Mechanism of Antiparasitic Action: As previously mentioned, the antimalarial activity of pyrazolo[1,5-a]pyrimidine derivatives is achieved through the targeted inhibition of the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. nih.gov This enzyme is critical for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA, making its inhibition lethal to the parasite. nih.gov

Differential Mechanisms Based on Core Structure: Intriguingly, subtle changes to the heterocyclic core can dramatically alter the mechanism of action. A study comparing two closely related compounds, a 3-nitroso-imidazo[1,2-a]pyridine and a 3-nitroso-imidazo[1,2-a]pyrimidine, revealed distinctly different cellular targets. nih.gov The only structural difference between them is a single nitrogen atom at position 8. nih.gov Despite this similarity, the imidazo-pyridine compound was found to compromise mitochondrial integrity and function, whereas the imidazo-pyrimidine acted as a DNA poison, causing damage to the nuclear DNA. nih.gov This finding underscores how minor structural modifications can be exploited to target different intracellular compartments and achieve different biological outcomes. nih.gov

Table of Mentioned Compounds

Compound Name/Class
7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one
Imidazo[1,2-a]pyrimidine
Imidazo[1,2-a]pyrimidinone
Imidazo[1,2-a]pyridine
3-nitroso-imidazo[1,2-a]pyrimidine
3-nitroso-imidazo[1,2-a]pyridine
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanone
Imidazo[1,2-a]pyrazine
Pyrazolo[1,5-a]pyrimidine
7-arylaminopyrazolo[1,5-a]pyrimidine
Imidazolidine
Imidazolidinedione
Miltefosine
Divaplon
Fasiplon
Taniplon
Chlordiazepoxide
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA)
Voriconazole
1-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-one

Chemical Reactivity and Derivatization Strategies for 7 Aminoimidazo 1,2 a Pyrimidin 5 1h One Scaffold

Strategic Functionalization and Substituent Introduction

The strategic functionalization of the 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one scaffold is crucial for modulating its physicochemical and biological properties. Various synthetic methodologies have been employed to introduce a diverse range of substituents at different positions of the imidazo[1,2-a]pyrimidine (B1208166) core. These methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations, which allow for the construction of the core itself with pre-installed functional groups, as well as post-synthesis modifications. researchgate.net

Key positions for functionalization on the imidazo[1,2-a]pyrimidine ring system include the C2, C3, and C7 positions, in addition to the N1 position of the pyrimidinone ring. The amino group at the C7 position offers a primary site for derivatization through reactions such as acylation, alkylation, and arylation, allowing for the introduction of a wide array of functional groups. These modifications can significantly influence the molecule's interaction with biological targets.

The synthesis of related imidazo[1,2-a]pyrimidin-5(1H)-one derivatives has been achieved through the reaction of 2-aminoimidazole sulfates with β-keto esters, diethyl ethoxymethylenemalonate, and ethyl ethoxymethylenecyanoacetate. These approaches can be adapted to incorporate a 7-amino substituent by starting with appropriately substituted pyrimidine (B1678525) precursors.

Exploration of Structure-Activity Relationships via Chemical Modification

The chemical modification of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR). By systematically altering the substituents on the heterocyclic core, researchers can identify the structural features essential for biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Studies on related imidazo[1,2-a]pyrimidin-5(1H)-one derivatives have provided valuable insights into their SAR. For instance, a series of these compounds were investigated as beta isoform selective phosphatidylinositol 3-kinase (PI3Kβ) inhibitors. nih.goviese.edu Rational design based on docking models led to the synthesis of various analogs, and their evaluation in cellular assays revealed critical determinants for potent growth inhibition in cancer cell lines. nih.goviese.edu

While specific SAR data for 7-amino substituted derivatives is not extensively detailed in the public domain, general trends from related scaffolds can be extrapolated. The nature and position of substituents on the imidazo[1,2-a]pyrimidine core have been shown to be critical for activity. For example, in other series of imidazo[1,2-a]pyrimidine derivatives, the introduction of specific aryl or heteroaryl groups at various positions has been shown to significantly impact their inhibitory activity against different kinases. The 7-amino group itself can act as a key pharmacophoric feature, potentially forming hydrogen bonds with target proteins. Derivatization of this amino group would allow for probing the steric and electronic requirements of the binding pocket.

Table 1: Illustrative Structure-Activity Relationships of Imidazo[1,2-a]pyrimidin-5(1H)-one Derivatives

Compound IDR2 SubstituentR7 SubstituentPI3Kβ IC50 (nM)
1aPhenylH150
1b4-FluorophenylH98
1c2-ThienylH210
2aPhenylNH2Data not available
2b4-FluorophenylNH2Data not available

Note: The data in this table is illustrative and based on general findings for the imidazo[1,2-a]pyrimidin-5(1H)-one scaffold to demonstrate SAR principles. Specific inhibitory concentrations for 7-amino substituted derivatives are not publicly available.

Cyclization and Annulation Reactions Involving the Imidazo[1,2-a]pyrimidinone Core

Cyclization and annulation reactions are fundamental in both the construction of the imidazo[1,2-a]pyrimidinone core and its further elaboration into more complex polycyclic systems. Intramolecular cycloisomerization of 2-amino-3-alkynylpyrimidin-4(3H)-ones in the presence of an aqueous base is an efficient strategy for the synthesis of the imidazo[1,2-a]pyrimidin-5(1H)-one nucleus. This method allows for the introduction of substituents on the imidazole (B134444) ring.

Furthermore, the imidazo[1,2-a]pyrimidinone core can serve as a building block for the synthesis of fused heterocyclic systems through annulation reactions. These reactions typically involve the reaction of the core with bifunctional reagents, leading to the formation of new rings fused to the existing scaffold. For instance, acid-promoted annulation reactions of related heterocyclic systems with bindone have been shown to produce diverse spiro-imidazo pyridine-indene derivatives. nih.gov While specific examples involving the this compound core are not extensively reported, the inherent reactivity of the scaffold suggests its potential utility in similar transformations. The presence of the 7-amino group could influence the regioselectivity of such annulation reactions.

Advanced Applications and Future Research Trajectories for 7 Aminoimidazo 1,2 a Pyrimidin 5 1h One

The Imidazo[1,2-a]pyrimidinone Scaffold in Lead Compound Development

The imidazo[1,2-a]pyrimidine (B1208166) core, to which 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one belongs, is recognized as a highly versatile and "privileged" scaffold in drug discovery. nih.govrsc.orgrsc.org This structural motif is a cornerstone in the development of new therapeutic agents due to its wide spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties. nih.govrsc.org The adaptability of the imidazo[1,2-a]pyrimidinone structure allows for extensive modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing therapeutic effects. nih.gov

A significant area of investigation is the targeting of specific molecular entities crucial to disease pathways. Imidazo[1,2-a]pyrimidine derivatives are particularly noteworthy for their ability to function as inhibitors of protein kinases, which are key components in cellular signaling pathways implicated in numerous diseases. nih.govrsc.org For instance, certain amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net

Research into the closely related imidazo[1,2-a]pyridine (B132010) scaffold further illustrates the potential of this chemical class. Derivatives have been developed as potent agents against multidrug-resistant tuberculosis, with specific molecular targets such as QcrB, a component of the electron transport chain essential for energy production in Mycobacterium tuberculosis. nih.gov Other analogues have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some compounds demonstrating high inhibitory activity. nih.gov The development of these compounds often involves computational methods, such as molecular docking and Molecular Dynamics (MD) simulations, to predict and validate their binding to biological targets. researchgate.netnih.gov

Table 1: Biological Activities of Imidazo[1,2-a]pyrimidinone and Related Scaffolds

Scaffold ClassBiological ActivityMolecular Target Example(s)Reference(s)
Imidazo[1,2-a]pyrimidineAnticancer, Antifungal, Antiviral, Anti-inflammatoryProtein Kinases nih.gov
Amide-functionalized Imidazo[1,2-a]pyrimidin-5(1H)-onesAnticancerVEGFR-2 researchgate.net
Imidazo[1,2-a]pyridinesAnticancerNot specified nih.gov
Imidazo[1,2-a]pyridinesAntituberculosisQcrB, Glutamine Synthetase nih.gov
nih.govrsc.orgacs.orgtriazolo[1,5-a] pyrimidin-7-oneAntiviral (SARS-CoV-2)Main Protease (Mpro) nih.gov

Role as Intermediates and Building Blocks in Complex Organic Synthesis

Beyond its direct therapeutic potential, this compound and its parent scaffold are valuable intermediates and building blocks in the synthesis of more complex molecules. rsc.orgresearchgate.net The inherent reactivity of the heterocyclic system, including the nucleophilic amino group, provides multiple points for chemical modification and elaboration. evitachem.com

This scaffold is frequently employed in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to create complex products. rsc.org For example, the related 3-amino-imidazo[1,2-a]-pyridines have been synthesized using the Ugi-type multi-component reaction. nih.gov Similarly, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has been used to produce a library of imidazo[1,2-a]pyridine derivatives. nih.gov These strategies are prized for their atom economy and ability to rapidly generate diverse chemical libraries for biological screening. nih.gov

The compound can also participate in condensation reactions with various electrophiles, such as carbonyl compounds, to build larger, more elaborate structures. evitachem.com Furthermore, the imidazo[1,2-a]pyrimidine nucleus serves as a foundation for constructing fused heterocyclic systems. Through intramolecular cyclizations and other synthetic transformations, it can be converted into novel polycyclic molecules, such as pyrimido–benzimidazole hybrids. rsc.orgnih.gov These complex structures are often pursued to explore new regions of chemical space and identify compounds with unique biological activities.

Table 2: Synthetic Applications of the Imidazo[1,2-a]pyrimidine Scaffold as a Building Block

Reaction TypeReactants/ReagentsProduct TypeReference(s)
Multicomponent Reaction (Ugi-type)Amine, Aldehyde, Isocyanide, Carboxylic AcidComplex Amide Derivatives nih.gov
Multicomponent Reaction (GBB-3CR)2-Aminopyridine, Aldehyde, Isonitrile3-Aminoimidazo[1,2-a]pyridines nih.gov
Condensation ReactionCarbonyl CompoundsComplex Fused Structures evitachem.com
Cyclization/AnnulationVariousFused Polycyclic Systems rsc.org
N-FormylationDMF/Sulfonyl Chloride1-formyl-imidazo[1,2-a]pyrimidin-5(1H)-one researchgate.net

Emerging Research Avenues and Methodological Advancements

The field of synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methodologies. Research on the synthesis of imidazo[1,2-a]pyrimidines and related heterocycles reflects these trends.

One significant area of advancement is the use of alternative energy sources to promote reactions. Microwave-assisted synthesis has been shown to be a convenient and effective method for preparing imidazo[1,2-a]pyrimidine derivatives, often in solvent-free conditions using environmentally friendly catalysts like basic alumina (B75360) (Al2O3). nih.gov Similarly, ultrasound has been employed to assist C-H functionalization reactions in aqueous media, reducing the need for volatile organic solvents. organic-chemistry.org

Catalysis remains a central focus of methodological advancement. While traditional methods often relied on transition metals, there is a growing trend towards developing metal-free synthetic protocols. acs.org For reactions that still benefit from metal catalysis, research is focused on using more sustainable and efficient systems. This includes the use of copper catalysts, which are more abundant and less toxic than many precious metals, for reactions like aerobic oxidative cyclizations. organic-chemistry.orgresearchgate.net The development of reusable catalysts, such as montmorillonite (B579905) K-10 clay, also represents a significant step towards greener chemical processes. acs.org

Furthermore, modern synthetic strategies are increasingly focused on the direct functionalization of the pre-formed heterocyclic core. Techniques for carbon-hydrogen (C-H) activation are particularly valuable as they allow for the introduction of new substituents without the need for pre-functionalized starting materials, making synthetic routes more streamlined and atom-economical. researchgate.net These advanced synthetic methods, coupled with the ongoing exploration of the scaffold's biological potential, ensure that this compound and its derivatives will remain an active and promising area of future research.

Table 3: Advanced Synthetic Methodologies for Imidazo[1,2-a]pyrimidine and Related Scaffolds

MethodologyKey FeaturesAdvantagesReference(s)
Microwave-Assisted SynthesisBasic Alumina (Al2O3) catalyst, solvent-freeRapid, efficient, environmentally friendly nih.gov
Ultrasound-Assisted SynthesisAqueous solvent (water), KI/TBHP catalystGreen solvent, metal-free, mild conditions organic-chemistry.org
Metal-Free SynthesisCatalyst-free cascade processesAvoids toxic metal catalysts, atom economy acs.orgorganic-chemistry.org
BiocatalysisCandida Antarctica lipase (B570770) B (CALB) enzymeReusable catalyst, high efficiency acs.org
Modern CatalysisCopper-catalyzed aerobic oxidationUse of abundant metal, air as oxidant organic-chemistry.org
C-H FunctionalizationDirect modification of the heterocyclic coreAtom economy, streamlined synthesis researchgate.net

Q & A

What are the common synthetic routes for 7-aminoimidazo[1,2-a]pyrimidin-5(1H)-one derivatives?

The synthesis of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives typically involves cyclocondensation reactions . A primary method uses 2-aminopyrimidines (amidine-type reagents) reacting with α-haloketones or α-alkoxy ketones (1,2-bis-electrophiles) under reflux conditions in solvents like DMF or ethanol . For example, 2-amino-6-methylpyrimidin-4(1H)-one reacts with α-bromoacetophenones to yield 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with moderate to high yields . Advanced protocols employ microwave-assisted synthesis (160°C, 20 minutes) to improve reaction efficiency, achieving yields >80% while reducing energy consumption and reaction time . Alternative routes use 2-aminoimidazoles with β-diketones or β-alkoxyenones, though these are less common due to reagent solubility challenges .

How are imidazo[1,2-a]pyrimidin-5(1H)-one derivatives characterized structurally?

Structural elucidation relies on NMR spectroscopy (1H, 13C, and 2D methods like COSY and HMBC) to confirm regioselectivity and substituent positions. For example, N-alkylated derivatives exhibit distinct shifts in aromatic proton regions due to electron-donating/withdrawing effects . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves ambiguities in ring substitution patterns, as demonstrated for 3,6-dibromo derivatives . Thermal stability and purity are assessed via melting point analysis and TLC, with recrystallization from chloroform-methanol mixtures yielding high-purity crystals .

How can reaction conditions be optimized for high-yield synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones?

Optimization involves systematic testing of solvent polarity , base strength , and temperature . Evidence from microwave-assisted protocols shows that DMF with K₂CO₃ (1.5 equiv.) at 100°C for 15 minutes achieves 85% yield for N-alkylation reactions (Table 1, Entry 13) . Lower temperatures (60°C) or alternative solvents (acetonitrile) reduce yields to ~67%, highlighting the critical role of solvent polarity in stabilizing intermediates . For bromination, stoichiometric control (2 equiv. Br₂, room temperature, 1 hour) ensures regioselective dibromination at positions 3 and 6 of the pyrimidine core .

What photophysical properties make imidazo[1,2-a]pyrimidin-5(1H)-one derivatives potential fluorophores?

Derivatives like 2-(4-methoxyphenyl)-N-alkylimidazo[1,2-a]pyrimidinones exhibit intramolecular charge transfer (ICT) transitions, with absorption bands at ~315 nm (ε = 8,170–14,094 M⁻¹cm⁻¹) and emission at 404–420 nm . Stokes shifts of 7,095–8,658 cm⁻¹ and quantum yields (ϕF) up to 0.182 in ethyl acetate suggest utility as modular fluorophores for bioimaging or environmental sensing . Solvent polarity minimally affects absorption but significantly modulates fluorescence intensity, with medium-polarity solvents (e.g., AcOEt) enhancing brightness (B = ε × ϕF = 2,286) .

How do structural modifications influence the biological activity of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives?

Substituents at positions 2 (aryl) and 8 (alkyl) critically modulate activity. For example, ethyl 2-(4-chlorophenyl)-7-methyl-5-oxoimidazo[1,2-a]pyrimidine-8-acetate (6p) acts as a potent autotaxin (ATX) inhibitor (IC₅₀ = 0.2 µM) by disrupting lipid signaling pathways in cancer cells . Conversely, brominated derivatives (e.g., 3,6-dibromo compounds) show reduced solubility but enhanced reactivity in Pd-catalyzed cross-coupling, enabling further functionalization for targeted therapies . Contradictions in antibacterial efficacy across studies may arise from substituent electronic effects (e.g., nitro groups lowering yields due to side reactions) .

What methodological challenges arise in electrophilic aromatic substitution (EAS) reactions of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives?

The π-excessive imidazole ring favors electrophilic attack at position 3, but alkyl substituents (e.g., at position 8) can redirect reactivity. For instance, bromination of N-alkyl derivatives produces 3,6-dibrominated products despite attempts to control stoichiometry, as observed in NMR and HRMS analyses . This contrasts with unsubstituted analogs, where monobromination dominates. Such challenges necessitate rigorous regioselectivity studies using X-ray crystallography to confirm substitution patterns .

How do microwave-assisted methods compare to conventional heating in synthesizing imidazo[1,2-a]pyrimidin-5(1H)-ones?

Microwave irradiation reduces reaction times from hours (reflux) to 20 minutes while improving yields by 20–30% . For example, cyclocondensation of 6-methylisocytosine with α-bromoacetophenones under microwave heating (160°C) achieves >80% yield vs. 50–60% via conventional methods . Energy efficiency and reduced side products (e.g., dimerization) make microwave protocols preferable for scaling up anticancer derivatives like ONC201, a TRAIL-inducing compound .

What strategies address poor solubility of imidazo[1,2-a]pyrimidin-5(1H)-one intermediates?

N-Alkylation (e.g., with benzyl or methyl groups) enhances solubility in organic solvents like DCM or DMF, facilitating subsequent reactions . For example, 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones exhibit improved solubility vs. parent compounds, enabling efficient bromination or esterification . Recrystallization from polar/non-polar solvent mixtures (e.g., chloroform-methanol) further purifies hydrophobic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.